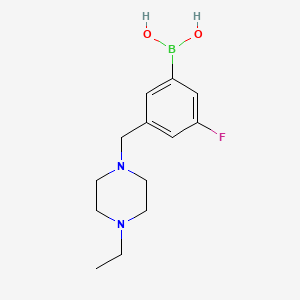
4-((シクロプロピルアミノ)メチル)-3-フルオロフェニルボロン酸
概要
説明
4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a cyclopropylamino group attached to a phenyl ring substituted with a fluorine atom and a boronic acid group. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
科学的研究の応用
4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme inhibition, as boronic acids are known to inhibit serine proteases and other enzymes.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and bacterial infections.
Industry: The compound is used in the production of materials with specific properties, such as polymers and advanced materials for electronics.
作用機序
Target of Action
It is known that boronic acids often interact with proteins and enzymes that have a role in various biological processes
Mode of Action
The exact mode of action of 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid is currently unknown. Boronic acids are known to form reversible covalent complexes with proteins and enzymes, which can lead to changes in their function
Biochemical Pathways
Boronic acids are known to interfere with various biochemical pathways, depending on their specific targets
Pharmacokinetics
They are metabolized in the liver and excreted in the urine
Result of Action
Boronic acids are known to have various effects at the molecular and cellular level, depending on their specific targets
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets
準備方法
The synthesis of 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid typically involves multiple steps:
Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with a suitable aldehyde or ketone to form an imine, followed by reduction.
Introduction of the Fluorine Atom: Fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Boronic Acid Formation:
Industrial production methods often involve optimizing these steps to ensure high yield and purity, utilizing continuous flow reactors and advanced purification techniques.
化学反応の分析
4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid undergoes various chemical reactions:
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The imine or amine groups can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Suzuki-Miyaura Coupling: The boronic acid group can react with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, phenols, and substituted aromatic amines.
類似化合物との比較
Similar compounds to 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid include other boronic acids with different substituents on the phenyl ring, such as:
Phenylboronic acid: Lacks the cyclopropylamino and fluorine substituents, making it less specific in its applications.
4-Fluorophenylboronic acid: Similar but lacks the cyclopropylamino group, which may affect its reactivity and binding properties.
Cyclopropylboronic acid: Lacks the fluorine and phenyl groups, making it less versatile in cross-coupling reactions.
The uniqueness of 4-((Cyclopropylamino)methyl)-3-fluorophenylboronic acid lies in its combination of functional groups, which provides a balance of reactivity and specificity, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
[4-[(cyclopropylamino)methyl]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO2/c12-10-5-8(11(14)15)2-1-7(10)6-13-9-3-4-9/h1-2,5,9,13-15H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYPDLRAGIQNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CNC2CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177686 | |
| Record name | Boronic acid, B-[4-[(cyclopropylamino)methyl]-3-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-01-6 | |
| Record name | Boronic acid, B-[4-[(cyclopropylamino)methyl]-3-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[(cyclopropylamino)methyl]-3-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)
![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)
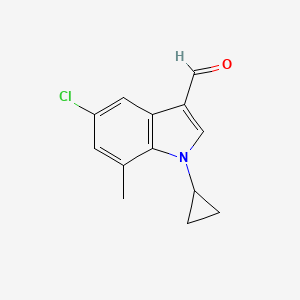
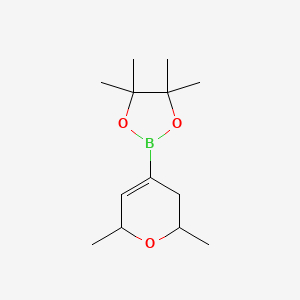
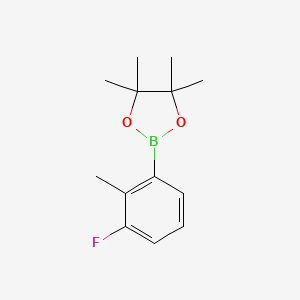

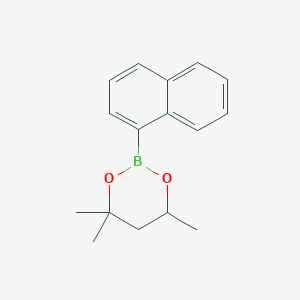
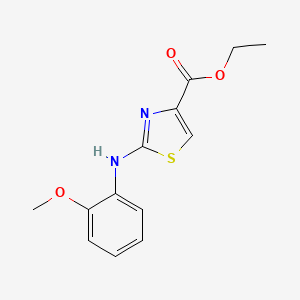
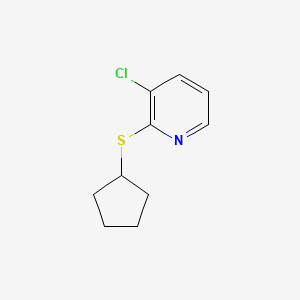
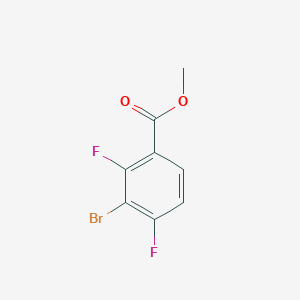
![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)
![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)
